molecular formula C13H15NO B2973406 1-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one CAS No. 91956-74-0

1-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one

Cat. No.: B2973406
CAS No.: 91956-74-0
M. Wt: 201.269
InChI Key: VUBKAPIKGMCAEH-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride is a heterocyclic organic compound featuring a thiophene ring substituted with an amino group (position 3), a chlorine atom (position 5), and a methyl ester moiety (position 2). The hydrochloride salt form enhances its solubility in polar solvents, making it advantageous for applications in pharmaceutical and agrochemical research.

Properties

IUPAC Name

1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-3-13(15)14-8-4-5-11-9-10(2)6-7-12(11)14/h3,6-7,9H,1,4-5,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBKAPIKGMCAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the condensation of 6-methyl-1,2,3,4-tetrahydroquinoline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Industrial production methods may involve the use of catalytic hydrogenation or other advanced techniques to optimize yield and purity.

Chemical Reactions Analysis

1-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the prop-2-en-1-one moiety to a propanol group.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s closest structural analog, Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS No. 20532-28-9, C₁₀H₉NO₂S), shares a methyl ester and amino group but differs in its aromatic system (benzothiophene vs. chlorothiophene) and substituent positions .

Table 1: Structural Comparison
Property Methyl 3-amino-5-chlorothiophene-2-carboxylate Hydrochloride Methyl 5-amino-1-benzothiophene-2-carboxylate
Molecular Formula C₆H₆Cl₂N₂O₂S* C₁₀H₉NO₂S
Aromatic System Chlorothiophene (monocyclic) Benzothiophene (bicyclic)
Substituents 3-amino, 5-chloro, 2-methyl ester 5-amino, 2-methyl ester
Salt Form Hydrochloride None
Primary Use Pharmaceutical/agrochemical intermediate (inferred) Laboratory chemicals

*Calculated based on molecular structure.

Electronic and Physicochemical Properties

  • Chlorothiophene vs.
  • Hydrochloride Salt: The ionic form improves aqueous solubility, a critical factor in drug formulation, whereas the non-salt benzothiophene analog may exhibit lower polarity .

Pharmaceutical Relevance

  • Target Compound : Chlorinated thiophenes are explored as kinase inhibitors or antimicrobial agents due to their metabolic stability. The hydrochloride salt facilitates formulation in preclinical studies.
  • Benzothiophene Analog : Primarily used in laboratory settings, its applications are less defined but may include fluorescence studies or as a precursor in organic synthesis .

Comparative Reactivity

  • Electrophilic Substitution : The chlorine atom in the target compound directs electrophilic attacks to specific positions, whereas the benzothiophene’s fused ring system may favor different regioselectivity.
  • Salt Stability : Hydrochloride salts often exhibit improved crystallinity and shelf life compared to free bases, a critical factor in industrial-scale production.

Biological Activity

1-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H15NO\text{C}_{13}\text{H}_{15}\text{N}\text{O}

This compound features a tetrahydroquinoline moiety which is known for various biological activities.

Anticancer Activity

Research indicates that compounds containing the tetrahydroquinoline structure exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of tetrahydroquinolines were shown to inhibit cancer cell growth by targeting specific signaling pathways involved in cell survival and proliferation. The study reported IC50 values ranging from 5 µM to 20 µM for different cancer cell lines, indicating potent activity against breast and lung cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study assessed the efficacy of various tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria.

Findings:

  • The minimum inhibitory concentration (MIC) values for the tested compounds ranged from 50 µg/mL to 200 µg/mL.
  • The compound exhibited higher activity against Gram-positive bacteria compared to Gram-negative bacteria .

Neuroprotective Effects

Research has suggested that tetrahydroquinoline derivatives may possess neuroprotective effects. These compounds are believed to mitigate oxidative stress and inflammation in neuronal cells.

Mechanism:
The neuroprotective activity is attributed to the inhibition of pro-inflammatory cytokines and enhancement of antioxidant enzyme activities. In vitro studies demonstrated a reduction in reactive oxygen species (ROS) levels when neuronal cells were treated with these compounds .

Data Summary Table

Activity TypeObserved EffectsReference
AnticancerIC50 values: 5 µM - 20 µM
AntimicrobialMIC values: 50 µg/mL - 200 µg/mL
NeuroprotectiveReduced ROS levels; enhanced antioxidant activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one and its derivatives?

  • Methodological Answer : The compound and its analogs are synthesized via reductive amination, nucleophilic substitution, or condensation reactions. For example:

  • Reductive Amination : Sodium triacetoxyborohydride (STAB) in acetic acid is used to reduce imine intermediates (e.g., compound 58 in ).
  • Hydrogenation : Pd/C under H₂ reduces nitro groups (e.g., compound 24 in , yielding 72.9% after 48 hours).
  • Enone Formation : Thionyl chloride in ethanol facilitates α,β-unsaturated ketone formation (similar to ).
    Key solvents include THF, DMF, and chloroform, with purification via flash chromatography .

Q. Which characterization techniques are critical for structural confirmation?

  • Methodological Answer :

  • ¹H NMR : Detects aromatic protons (δ 6.4–8.1 ppm) and methyl groups (δ 2.1–2.3 ppm). For example, compound 33 () shows distinct signals for NH₂ (δ 6.48 ppm) and CH₃ (δ 2.30 ppm).
  • ESI-MS : Validates molecular weight (e.g., compound 33: [M+1]⁺ = 260.2).
  • Chromatography : Biotage flash chromatography ( ) ensures purity (>95%). Cross-referencing spectral data with synthetic intermediates minimizes misassignment .

Q. How do substituents on the tetrahydroquinoline core influence reactivity?

  • Methodological Answer : Substituents alter steric and electronic profiles:

  • Electron-Withdrawing Groups (e.g., Br) : Increase stability but reduce nucleophilicity (e.g., 6-bromo derivatives in require careful handling due to potential side reactions).
  • Amino Groups : Enhance solubility and bioactivity (e.g., compound 24 in uses a dimethylaminoethyl side chain for improved pharmacokinetics).
    Systematic substitution studies (e.g., methyl vs. ethyl groups) guide regioselectivity in electrophilic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Tautomerism : For enone-containing derivatives, dynamic NMR (variable temperature) distinguishes keto-enol tautomers.
  • Impurity Analysis : Compare retention times (HPLC) and isotopic patterns (HRMS) to rule out byproducts.
    Example: Compound 18 ( ) shows aromatic proton splitting (δ 8.13 ppm, J = 2.7 Hz), confirming nitro group orientation. Cross-validate with computational simulations (e.g., DFT for NMR shifts) .

Q. What computational tools predict viable synthetic pathways for novel derivatives?

  • Methodological Answer :

  • Retrosynthesis Software : Tools like Pistachio and Reaxys prioritize routes based on reaction databases ( ).
  • Density Functional Theory (DFT) : Predicts transition states for enone formation (e.g., activation energy for thionyl chloride-mediated condensation in ).
    Example: AI-driven platforms ( ) suggest one-step syntheses with >85% predicted feasibility for tetrahydroquinoline analogs .

Q. What are the challenges in scaling up synthesis from milligram to gram scale?

  • Methodological Answer :

  • Reaction Optimization : Adjust stoichiometry (e.g., LiAlH₄ in THF for reductions; ).
  • Purification : Replace flash chromatography with recrystallization (e.g., compound 27 in achieved 43.7% yield via saturated NaHCO₃ extraction).
  • Thermal Control : Exothermic reactions (e.g., NBS bromination in DMF; ) require slow reagent addition to avoid decomposition .

Q. What mechanistic insights explain the formation of the enone moiety?

  • Methodological Answer :

  • Concerted Cyclization : Acid catalysis (e.g., acetic acid in ) promotes keto-enol tautomerization and α,β-unsaturation.
  • Kinetic vs. Thermodynamic Control : Higher temperatures favor enone stability over aldol byproducts.
    Example: Thiophene-2-carboximidamide derivatives ( ) form via Michael addition-elimination, confirmed by monitoring reaction intermediates via LC-MS .

Q. How to design derivatives for enhanced biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce polar groups (e.g., -NH₂ in compound 24; ) to improve water solubility and target binding.
  • Bioisosteric Replacement : Replace methyl with trifluoromethyl to modulate metabolic stability.
    Example: Compound 33 () shows improved CNS penetration due to its pyrrolidine side chain, validated via logP calculations (clogP = 2.1) .

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